molecular formula C12H22O2 B14508719 2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one CAS No. 63381-65-7

2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one

Cat. No.: B14508719
CAS No.: 63381-65-7
M. Wt: 198.30 g/mol
InChI Key: LPIOCBYGOSTOIA-UHFFFAOYSA-N
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Description

2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one is an organic compound with the molecular formula C13H24O2 It is a cyclopentanone derivative with a 3-methylbutoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 2-(3-methylbutoxy)ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the 3-methylbutoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted cyclopentanone derivatives.

Scientific Research Applications

2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: The parent compound with a simpler structure.

    2-Cyclopenten-1-one: A related compound with an unsaturated ring.

    3-Methylbutylcyclopentanone: A similar compound with a different substituent.

Uniqueness

2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

63381-65-7

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-[2-(3-methylbutoxy)ethyl]cyclopentan-1-one

InChI

InChI=1S/C12H22O2/c1-10(2)6-8-14-9-7-11-4-3-5-12(11)13/h10-11H,3-9H2,1-2H3

InChI Key

LPIOCBYGOSTOIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOCCC1CCCC1=O

Origin of Product

United States

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